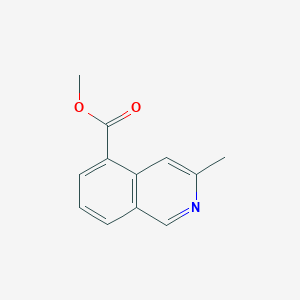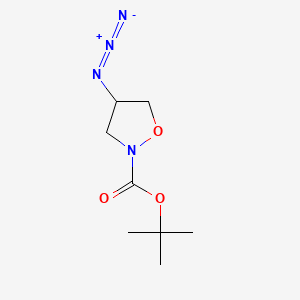
Tert-butyl 4-azido-1,2-oxazolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate is a compound that features a tert-butyl group, an azido group, and an oxazolidine ring
Preparation Methods
One efficient method for preparing tert-butyl esters involves the use of flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods . Another method involves the use of tert-butyl hydroperoxide under metal-free conditions to achieve the desired esterification .
Chemical Reactions Analysis
Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its steric hindrance, which can influence the reactivity of the compound. For example, the hydroxylation of sterically congested primary C-H bonds in tert-butyl groups can be achieved using a highly electrophilic manganese catalyst . This reaction typically results in the formation of primary alcohols as the major products.
Scientific Research Applications
Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate has several applications in scientific research. Its unique structure makes it useful in the study of chemical transformations and biosynthetic pathways. . Additionally, the compound’s azido group can be utilized in click chemistry, a powerful tool for bioconjugation and drug development.
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole linkages. The oxazolidine ring can also interact with various biological targets, potentially influencing enzymatic activity and protein interactions. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate can be compared with other tert-butyl esters and azido compounds. Similar compounds include tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate analogs with different substituents on the oxazolidine ring or variations in the azido group. The unique combination of the tert-butyl, azido, and oxazolidine groups in this compound distinguishes it from other similar compounds, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C8H14N4O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
tert-butyl 4-azido-1,2-oxazolidine-2-carboxylate |
InChI |
InChI=1S/C8H14N4O3/c1-8(2,3)15-7(13)12-4-6(5-14-12)10-11-9/h6H,4-5H2,1-3H3 |
InChI Key |
QSDSEHYPTHMPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy](/img/structure/B12306795.png)
![2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate](/img/structure/B12306797.png)
![5-(3,4-Difluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12306802.png)
![6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12306818.png)
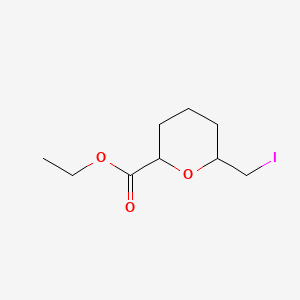
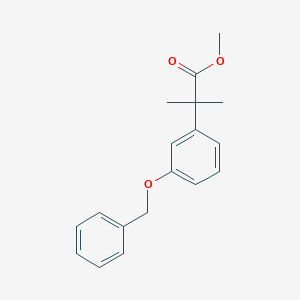
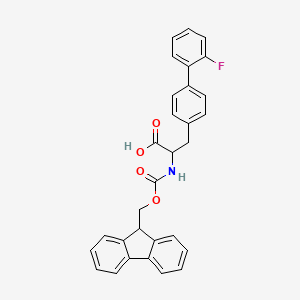
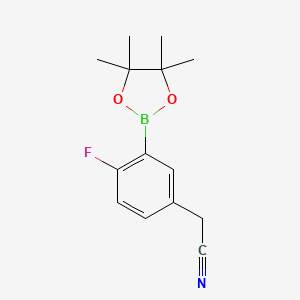
![4-Trifluoromethoxy-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B12306850.png)
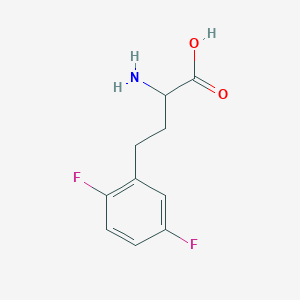
![rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B12306865.png)
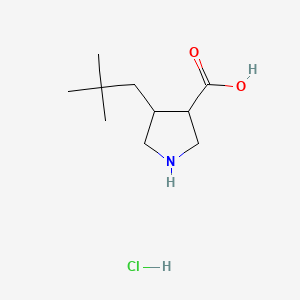
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B12306879.png)
